3-(1,3-Thiazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Organic Chemistry

Application

Method

These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method.

Results

Some of the synthesized compounds exhibited discrete antimicrobial activity.

Field

Medicinal Chemistry

Field

Application

Thiazoles are found in many potent biologically active compounds

Method

Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and modified at different positions to generate new molecules

Results

These compounds have shown potent antitumor, antioxidant, and antimicrobial activities They have also been used in the treatment of various diseases such as Alzheimer’s disease, hypertension, HIV, diabetes, etc

Field

Agrochemicals

Application

Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals.

Method

Thiazole-based compounds are synthesized and modified to generate new molecules.

Results

These compounds have shown potent activities in promoting plant growth and increasing seed yield and oil content

Field

Industrial Chemistry

Application

Results

These compounds have shown potent activities in these fields.

Field

Pharmaceutical Chemistry

Field

Antimicrobial and Antifungal Applications

Application

Thiazole derivatives have shown antimicrobial and antifungal properties

Method

Thiazole-based compounds are synthesized and modified to generate new molecules

Results

These compounds have shown potent activities in inhibiting the growth of various bacteria and fungi

Field

Antiviral Applications

Application

Thiazole derivatives have been used in the treatment of viral infections, including HIV

Results

Field

Anti-inflammatory and Antipyretic Applications

Application

Thiazole derivatives have been used in the treatment of neurological disorders, including Alzheimer’s disease

Results

These compounds have shown potent neuroprotective activities

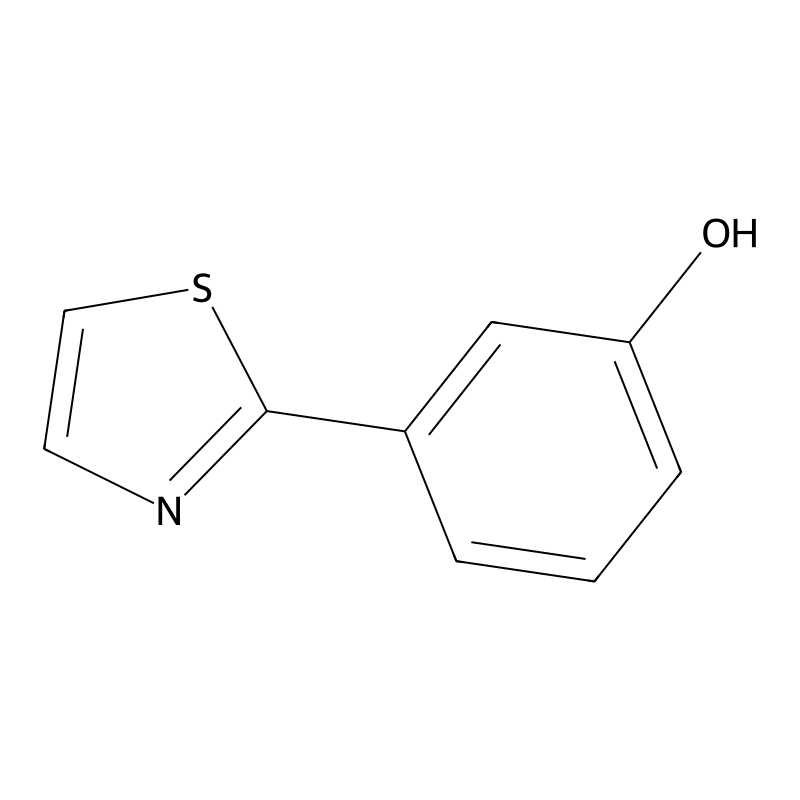

3-(1,3-Thiazol-2-yl)phenol is an organic compound characterized by the presence of a thiazole ring fused with a phenolic structure. Its molecular formula is , and it features a thiazole moiety at the 3-position of the phenolic ring. The compound exhibits unique structural properties due to the heterocyclic thiazole, which contributes to its biological and chemical reactivity.

There is no current scientific research available on the mechanism of action of 3-(1,3-Thiazol-2-yl)phenol. However, related thiazole derivatives have been shown to exhibit various biological activities, such as antibacterial and antifungal properties [, ]. Further research would be needed to determine if 3-(1,3-Thiazol-2-yl)phenol possesses similar properties.

As with any new compound, proper safety precautions should be taken when handling 3-(1,3-Thiazol-2-yl)phenol due to the lack of specific data. Here are some general safety considerations:

- Wear gloves, safety glasses, and a lab coat when handling.

- Ensure adequate ventilation when working with the compound.

- Consider potential skin and respiratory irritation.

- Dispose of waste according to local regulations for potentially hazardous materials.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the ortho or para positions relative to the hydroxyl group.

- Nucleophilic Reactions: The thiazole nitrogen can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Research indicates that 3-(1,3-Thiazol-2-yl)phenol exhibits significant biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity: Studies have reported its effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent .

- Pharmacological Potential: The compound is being investigated for its role in inhibiting certain enzymes linked to inflammation and other diseases, indicating possible therapeutic applications .

The synthesis of 3-(1,3-Thiazol-2-yl)phenol typically involves:

- Hantzsch Reaction: This classical method involves the reaction of α-haloketones with thioureas or thioamides to form the thiazole ring. For instance, starting from 2-amino-thiazole and a suitable phenolic precursor under acidic conditions can yield the desired compound.

- Condensation Reactions: Phenolic compounds can be condensed with thiosemicarbazides or similar reagents followed by cyclization to form thiazole derivatives.

3-(1,3-Thiazol-2-yl)phenol has several notable applications:

- Pharmaceuticals: Its antioxidant and antimicrobial properties make it a candidate for drug development aimed at treating infections and oxidative stress-related conditions.

- Agriculture: The compound may serve as a biopesticide or fungicide due to its biological activity against pathogens.

- Material Science: As a precursor in synthesizing advanced materials, it can be utilized in developing coatings or polymers with enhanced properties.

Interaction studies involving 3-(1,3-Thiazol-2-yl)phenol focus on:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as leukotriene A-4 hydrolase .

- Drug Interactions: Research is ongoing to explore how this compound interacts with other pharmaceuticals, particularly in combination therapies.

Several compounds share structural similarities with 3-(1,3-Thiazol-2-yl)phenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-amino-1,3-thiazol-4-yl)phenol | 2,4-disubstituted thiazole | Contains an amino group that enhances solubility |

| 2-(1,3-Thiazol-2-yl)phenol | Similar phenolic structure | Different position of thiazole leads to varied reactivity |

| 4-(4-bromophenyl)-1,3-thiazol-2-yl)phenol | Halogenated derivative | Enhanced antibacterial properties due to bromine |

These compounds differ primarily in their substituents and positions on the aromatic ring or thiazole moiety, which significantly influence their biological activities and chemical properties.

Structural Features and IUPAC Nomenclature

3-(1,3-Thiazol-2-yl)phenol belongs to the thiazole derivatives class, characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom. The IUPAC name systematically describes its structure:

- Phenol (hydroxybenzene) substituted at the meta position (carbon 3) with a 1,3-thiazol-2-yl group.

Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₇NOS | |

| Molecular weight | 177.22 g/mol | |

| SMILES | C1=CC(=CC(=C1)O)C2=NC=CS2 | |

| InChIKey | FSOFDTPOJDKPQV-UHFFFAOYSA-N | |

| CAS Registry Number | 35582-13-9 |

Alternative Nomenclature

- 3-(2-Thiazolyl)phenol

- 3-Thiazol-2-ylphenol

- CID 57284827 (PubChem identifier)

The synthesis of 3-(1,3-thiazol-2-yl)phenol represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can efficiently construct the thiazole ring while maintaining the phenolic functionality. This section provides a comprehensive examination of the various synthetic approaches available for preparing this important heterocyclic compound, ranging from classical methods established over a century ago to cutting-edge green chemistry techniques developed in recent years.

Classical Synthesis Approaches

The foundation of thiazole synthesis rests upon three well-established classical methodologies that have been extensively studied and refined over decades of research. These methods continue to serve as the backbone for thiazole preparation due to their reliability and broad substrate scope.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing thiazole rings, particularly for preparing 3-(1,3-thiazol-2-yl)phenol derivatives [1] [2]. This classical approach involves the cyclocondensation of α-haloketones or α-haloesters with thioamides or thiourea derivatives under heating conditions in polar solvents such as methanol or ethanol [1] [3].

The mechanism of the Hantzsch synthesis proceeds through a well-characterized pathway beginning with nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halogenated carbonyl compound [4]. This initial substitution reaction forms an intermediate isothiourea salt, which subsequently undergoes intramolecular cyclization as the nitrogen atom attacks the carbonyl carbon [1] [4]. The final step involves dehydration to yield the aromatic thiazole ring system.

For the synthesis of 3-(1,3-thiazol-2-yl)phenol, the process typically employs 2-bromo-1-(3-hydroxyphenyl)ethanone as the α-haloketone component, which reacts with thiourea or substituted thioamides to provide the desired phenolic thiazole product [5]. Research has demonstrated that this methodology can achieve yields ranging from 70% to 95% depending on the specific reaction conditions and substituents employed [2] [6].

The versatility of the Hantzsch synthesis is exemplified by its tolerance for various functional groups and its ability to produce both 2-aminothiazoles (when using thiourea) and 2-substituted thiazoles (when employing thioamides) [3]. Modern implementations of this classical method have incorporated optimization strategies including the use of phase-transfer catalysts and alternative solvents to improve reaction efficiency and environmental compatibility [7].

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis represents a valuable alternative approach for accessing 5-aminothiazole derivatives, which can serve as intermediates for preparing 3-(1,3-thiazol-2-yl)phenol through subsequent functionalization reactions [8] [3]. This method, first described by Cook, Heilbron, and Levy in 1947, involves the reaction of α-aminonitriles with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild reaction conditions [8].

The mechanistic pathway of the Cook-Heilbron synthesis begins with nucleophilic attack by the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide [8]. This addition reaction is followed by intramolecular cyclization through a 5-exo-dig process, where the sulfur atom attacks the nitrile carbon to form the thiazole ring [8]. The resulting 5-imino-2-thione thiazolidine intermediate undergoes tautomerization in the presence of base to yield the final 5-aminothiazole product [8].

The Cook-Heilbron methodology offers several advantages for thiazole synthesis, including the ability to perform reactions at room temperature and under aqueous conditions [8] [3]. This approach is particularly valuable for introducing amino functionality at the 5-position of the thiazole ring, which can subsequently be converted to phenolic derivatives through diazotization and hydrolysis reactions [3]. Yields for Cook-Heilbron reactions typically range from 60% to 85%, making this method competitive with other classical approaches [3].

Gabriel Synthesis

The Gabriel synthesis provides access to 2,5-disubstituted thiazoles through the high-temperature reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at approximately 170°C [3] [9]. This method, while requiring more forcing conditions than the Hantzsch or Cook-Heilbron approaches, offers unique regioselectivity patterns that can be valuable for specific synthetic targets.

The Gabriel synthesis mechanism involves the formation of a thiocarbonyl intermediate through reaction with phosphorus pentasulfide, followed by intramolecular cyclization to construct the thiazole ring [10]. The high temperature requirement facilitates the elimination of water and promotes aromatization of the heterocyclic product [9]. For the preparation of 3-(1,3-thiazol-2-yl)phenol derivatives, this method requires starting materials bearing appropriate phenolic substitution patterns.

While the Gabriel synthesis is less commonly employed than other classical methods due to its harsh reaction conditions, it remains valuable for specific synthetic applications where the regioselectivity and substitution patterns it provides are advantageous [3] [9]. Modern adaptations of this methodology have explored the use of alternative sulfur sources and modified reaction conditions to improve practicality and reduce the environmental impact of the high-temperature requirements [9].

Modern Synthetic Routes

Contemporary thiazole synthesis has been revolutionized by the development of sophisticated methodologies that offer enhanced selectivity, milder reaction conditions, and improved functional group compatibility. These modern approaches represent significant advances over classical methods in terms of efficiency and versatility.

Regioselective Synthesis Techniques

Modern regioselective synthesis techniques for thiazole formation have achieved remarkable precision in controlling the substitution patterns and stereochemistry of the heterocyclic products [11] [12] [13]. These methodologies employ sophisticated strategies such as base-promoted cyclization of dithioates and cascade reactions from chromone derivatives to achieve high levels of regioselectivity [11] [12].

One particularly effective approach involves the regioselective cyclization reaction between alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides [11]. This transformation occurs rapidly at room temperature under metal-free conditions, leading to tosyl and ester-substituted thiazoles at the 2nd and 4th positions with excellent yields of 85-95% [11]. The methodology exhibits broad functional group compatibility and provides a valuable alternative to existing synthetic routes [11].

Cascade reactions from 3-chlorochromones and thioamides represent another innovative regioselective approach [12]. This strategy involves a Michael addition followed by intramolecular cyclization, producing substituted thiazoles with reversed regioselectivity compared to traditional methods [12]. The reaction proceeds efficiently in environmentally benign media and provides excellent yields with short reaction times [12].

Catalytic Approaches

Catalytic methodologies have transformed thiazole synthesis by enabling reactions under milder conditions with improved efficiency and selectivity [14] [15]. These approaches encompass both homogeneous and heterogeneous catalytic systems, ranging from traditional transition metal catalysts to innovative biocatalytic processes.

Chemoenzymatic synthesis using trypsin from porcine pancreas represents a groundbreaking development in thiazole preparation [14]. This novel approach achieves the one-pot multicomponent synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates with yields up to 94% [14]. The enzymatic process operates under mild conditions at 45°C and demonstrates excellent tolerance for various substrate amines [14].

Transition metal-catalyzed approaches have also shown significant promise, particularly copper and palladium-based systems [15]. Iron(III), palladium(II), and copper(II) complexes derived from thiazole ligands serve as powerful catalysts for thiazole synthesis through cross-coupling and cyclization reactions [15]. These catalytic systems offer advantages including high efficiency, short reaction times, and the ability to perform reactions under relatively mild conditions [15].

Heterogeneous catalysis has gained prominence due to the recyclability and environmental benefits it provides [16] [17]. Polyvinyl alcohol-alumina nanocomposites demonstrate remarkable thiazole synthesis recyclability, while cross-linked chitosan hydrogel biocatalysts enable eco-friendly synthesis under ultrasonic irradiation [16]. These heterogeneous systems combine catalytic efficiency with sustainability considerations [17].

One-Pot Synthetic Methods

One-pot synthetic methodologies represent a major advancement in thiazole chemistry, offering improved atom economy, reduced waste generation, and enhanced synthetic efficiency [18] [19] [20]. These approaches enable the construction of complex thiazole structures through multicomponent reactions that proceed without the isolation of intermediates.

The development of one-pot three-component reactions has been particularly successful for thiazole synthesis [18] [21]. These reactions typically involve the condensation of carbonyl compounds, thioamides or thiourea derivatives, and electrophilic coupling partners in a single reaction vessel [18]. Research has demonstrated that such processes can achieve yields of 80-97% while significantly reducing reaction times compared to multistep procedures [18].

Lawsone-linked thiazole synthesis exemplifies the power of one-pot methodologies [19]. This approach employs a multicomponent reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90°C to afford fully substituted lawsone-thiazole hybrids in excellent yields [19]. The methodology offers facile access to medicinally relevant compounds with short reaction times and avoids the need for column chromatographic purifications [19].

Catalyst-free one-pot procedures have also been developed, demonstrating that sophisticated thiazole syntheses can be achieved without the need for expensive catalysts or additives [21]. These approaches utilize the inherent reactivity of the substrates and carefully optimized reaction conditions to achieve efficient cyclization and product formation [21]. Such methods are particularly attractive from both economic and environmental perspectives [21].

Green Chemistry Approaches

The implementation of green chemistry principles in thiazole synthesis has become increasingly important as the chemical industry seeks to reduce environmental impact while maintaining synthetic efficiency. These approaches encompass a range of innovative methodologies designed to minimize waste, reduce energy consumption, and eliminate hazardous solvents and reagents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as one of the most effective green chemistry approaches for thiazole preparation, offering dramatic reductions in reaction times while maintaining or improving product yields [2] [22] [23]. This technology enables efficient heating through dielectric loss mechanisms, providing rapid and uniform temperature distribution throughout the reaction mixture [2].

The application of microwave irradiation to Hantzsch thiazole synthesis has yielded particularly impressive results [2]. Research by Kamila and coworkers demonstrated that microwave-assisted reactions could be completed in 30 minutes at 90°C with yields ranging from 88% to 99% [2]. These conditions represent a significant improvement over conventional heating methods, which typically require several hours for completion [2].

Solvent-free microwave synthesis represents an even more environmentally benign approach [22] [23]. Studies have shown that thiazole derivatives can be synthesized under microwave irradiation without any solvent in reaction times as short as 30-175 seconds [22]. This ultrafast methodology obviates the need for catalysis while achieving yields of 75-90% [22]. The elimination of organic solvents provides substantial environmental benefits while simplifying product isolation and purification procedures [22].

Advanced microwave techniques have been developed for telescoped synthesis processes [24]. Primary and secondary alcohols can be converted into 2-amino-1,3-thiazoles under microwave irradiation using trichloroisocyanuric acid as a dual oxidant and chlorine source [24]. These transformations can be completed within 25-45 minutes and demonstrate the versatility of microwave-assisted methods for accessing diverse thiazole structures [24].

Ultrasound-Facilitated Reactions

Ultrasound-facilitated synthesis provides another powerful green chemistry approach for thiazole preparation, utilizing acoustic cavitation to enhance reaction rates and selectivity under mild conditions [25] [26] [27]. The application of ultrasonic irradiation creates microscopic bubbles that collapse violently, generating localized high temperatures and pressures that facilitate chemical transformations [25].

Lipase-catalyzed synthesis under ultrasonic assistance represents a particularly innovative approach [25]. This methodology combines the selectivity of enzymatic catalysis with the rate enhancement provided by ultrasonic irradiation [25]. The condensation of arylethanones with thioamides proceeds efficiently under mild circumstances with ultrasonic energy assistance, providing a greener and more sustainable alternative to traditional synthetic pathways [25].

The use of green biocatalysts under ultrasonic conditions has shown exceptional promise [26] [27]. Chitosan-based catalysts (TCsSB) demonstrate superior performance compared to conventional cesium catalysts when employed under ultrasonic irradiation [26] [27]. These systems achieve enhanced yields and reduced reaction times while maintaining recyclability over multiple catalytic cycles [26] [27].

Research has demonstrated that ultrasonic irradiation can reduce reaction times from hours to minutes while improving product yields [28]. The benefits include shorter reaction times, higher yields, milder conditions, and enhanced environmental friendliness compared to conventional heating methods [28]. These advantages make ultrasound-facilitated synthesis an attractive option for both laboratory and industrial applications [28].

Sustainable Catalyst Systems

The development of sustainable catalyst systems represents a critical advancement in green thiazole synthesis, focusing on the design of recyclable, biodegradable, and environmentally benign catalytic materials [16] [26] [29]. These systems aim to combine high catalytic activity with minimal environmental impact through careful selection of catalyst composition and reaction media.

Biocatalytic systems have shown exceptional promise for sustainable thiazole synthesis [14] [16]. Trypsin from porcine pancreas serves as an effective catalyst for multicomponent thiazole formation, demonstrating wide tolerance for different substrate amines while operating under mild conditions [14]. The use of natural enzymes provides inherent biodegradability and eliminates concerns about heavy metal contamination [14].

Magnetic nanoparticle catalysts offer the advantage of easy separation and recyclability [30]. Nickel ferrite nanoparticles (NiFe2O4) have been successfully employed as reusable catalysts for one-pot multicomponent synthesis of thiazole scaffolds [30]. These systems can be easily separated from reaction mixtures using external magnets and demonstrate excellent recyclability over multiple catalytic cycles [30].

Cross-linked chitosan hydrogel catalysts represent an innovative approach to sustainable catalysis [16]. These biodegradable polymer-based catalysts demonstrate high activity for thiazole synthesis under ultrasonic irradiation while offering excellent recyclability [16]. The use of renewable chitosan as the catalyst support provides environmental benefits while maintaining high catalytic performance [16].

Heterogeneous catalyst systems based on polyvinyl alcohol-alumina nanocomposites have demonstrated remarkable recyclability for thiazole synthesis [17]. These materials combine the advantages of heterogeneous catalysis with the ability to be regenerated and reused multiple times without significant loss of activity [17]. Such systems represent an important step toward truly sustainable thiazole synthesis methodologies [17].

Solvent-Free Methodologies

Solvent-free synthesis methodologies represent the ultimate expression of green chemistry principles in thiazole preparation, eliminating organic solvents entirely while maintaining or improving synthetic efficiency [31] [32] [33]. These approaches offer substantial environmental and economic benefits through the elimination of solvent waste, simplified product isolation, and reduced environmental impact.

The development of solvent-free multicomponent reactions has achieved remarkable success in thiazole synthesis [31]. Efficient one-pot reactions between acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds proceed under solvent-free conditions without requiring any catalyst [31]. These reactions achieve high yields and feature easy work-up procedures at room temperature [31].

Mechanochemical synthesis using mortar-pestle techniques represents an innovative solvent-free approach [33]. This methodology enables the synthesis of thiazol-2-imine derivatives under solvent-free conditions at room temperature through simple grinding procedures [33]. The mechanical energy provided by grinding facilitates bond formation and cyclization reactions without the need for thermal activation or organic solvents [33].

Solid-state synthesis methodologies have been developed for accessing various thiazole derivatives through grinding and thermal activation [32]. These approaches utilize the inherent reactivity of solid reactants to achieve efficient thiazole formation without solvent intervention [32]. The elimination of solvents simplifies product isolation and reduces environmental impact while often improving reaction selectivity [32].